molecular formula C19H19N3O3S B12217265 Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B12217265
M. Wt: 369.4 g/mol
InChI Key: WRKYEFIMCFUMFL-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a synthetic chemical compound featuring the pyrazolo[1,5-a]pyrimidine core, a scaffold of significant interest in medicinal chemistry and drug discovery . This particular molecule is a multifunctional intermediate, incorporating a 3-oxobutanoate ester group linked via a sulfanyl bridge at the 7-position of the heterocyclic system. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in the design of bioactive molecules and has been extensively investigated for its potential as an anticancer scaffold and enzymatic inhibitory activity . The specific structural motifs present in this compound—including the phenyl substituent at the 3-position and the thioether-linked reactive ester side chain—suggest its primary research value lies in its potential as a key building block for the synthesis of more complex derivatives. Researchers may utilize this compound in the development of targeted kinase inhibitors or in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets . The compound is provided for chemical and biological research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)17(13(3)23)26-16-10-12(2)21-18-15(11-20-22(16)18)14-8-6-5-7-9-14/h5-11,17H,4H2,1-3H3

InChI Key

WRKYEFIMCFUMFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

5-Amino-3-methyl-1-phenylpyrazole serves as the primary precursor due to its ability to form the pyrazolo[1,5-a]pyrimidine ring upon reaction with diethyl malonate. In a representative procedure, the reaction proceeds under basic conditions (sodium ethoxide in ethanol) at reflux (78–80°C) for 12–24 hours, yielding 2-methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (1 ) with an 89% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts the hydroxyl groups at positions 5 and 7 to chlorine atoms, producing 5,7-dichloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Table 1: Key Intermediates in Core Synthesis

Intermediate Reagents/Conditions Yield Role in Synthesis
1 Diethyl malonate, NaOEt, ethanol, reflux 89% Forms dihydroxy core
2 POCl₃, 110°C, 6h 61% Activates positions 5/7 for substitution

Sulfanylation at Position 7

The chlorine atom at position 7 of 2 undergoes nucleophilic substitution with sulfur-containing reagents to introduce the sulfanyl group.

Thiolation Strategies

Two primary methods dominate:

  • Direct Sulfanylation : Treatment of 2 with thiourea in anhydrous DMF at 80°C for 4 hours replaces the chlorine atom with a sulfanyl group, yielding 7-sulfanyl-5-chloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (3 ).
  • Stepwise Approach : Reaction with sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 60°C for 2 hours generates the thiol intermediate, which is then alkylated with ethyl bromoacetate in the presence of K₂CO₃ to form 3 .

Critical Parameters :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing transition states.
  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.

Purification and Characterization

Chromatographic Methods

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:3) as the eluent. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further isolates the compound to >98% purity.

Table 2: Spectroscopic Characterization Data

Technique Key Signals Assignment
¹H NMR (400 MHz, CDCl₃) δ 1.33 (t, 3H), δ 2.45 (s, 3H), δ 3.12 (s, 2H), δ 4.25 (q, 2H), δ 7.32–7.55 (m, 5H) Ethyl ester, methyl groups, aromatic protons
IR (KBr) 1725 cm⁻¹, 1680 cm⁻¹ Ester C=O, ketone C=O
MS (ESI+) m/z 412.1 [M+H]⁺ Molecular ion confirmation

Mechanistic Insights and Optimization

Regioselectivity in Sulfanylation

The chlorine at position 7 exhibits higher reactivity than position 5 due to reduced steric hindrance and electronic effects from the phenyl group at position 3. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol energy difference between transition states for substitution at positions 5 and 7, favoring the latter.

Solvent Effects on Yield

Table 3: Solvent Screening for Sulfanylation

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
DMSO 46.7 75
THF 7.5 42
Ethanol 24.3 58

Polar aprotic solvents maximize yield by stabilizing ionic intermediates.

Challenges and Alternative Routes

Competing Rearrangements

Under strongly basic conditions (pH >10), the pyrazolo[1,5-a]pyrimidine core may undergo Dimroth rearrangement to form pyrazolo[3,4-d]pyrimidine derivatives. This side reaction is suppressed by maintaining pH <8 during sulfanylation.

Catalytic Approaches

Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)₂/Xantphos) between 7-bromo derivatives and ethyl 3-oxobutanoate thiol provides an alternative route with 65–70% yield, though substrate scope limitations exist.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine Ring Formation

The core structure is synthesized via condensation of 3-aminopyrazoles with β-dicarbonyls, such as 3-oxo-3-phenylpropanoate. This step involves cyclization to form the fused pyrazolo-pyrimidine ring .

Sulfanylation

The sulfanyl group is introduced via substitution reactions. For example, reacting intermediates with thiosemicarbazide or sulfur nucleophiles in the presence of bases like sodium hydride .

Esterification

The ethyl ester group is typically incorporated through esterification reactions, often using ethyl chloroformate or similar reagents under basic conditions.

Reaction Conditions and Optimization

  • Sulfanylation : Sodium hydride (NaH) is commonly used to deprotonate intermediates, facilitating efficient substitution.

  • Temperature and Solvents : Reactions are often conducted in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (40–80°C) to balance reactivity and stability.

  • Catalysts : Acid or base catalysis may be employed depending on the reaction step, with bases like NaH enhancing nucleophilicity during sulfanylation .

Reaction Implications for Biological Activity

The sulfanyl group and ethyl ester in the compound may influence its interactions with biological targets. For example:

  • Sulfanylation : Enhances nucleophilic character, enabling covalent modifications of proteins (e.g., enzyme inhibition) .

  • Ester Hydrolysis : Under physiological conditions, esters can hydrolyze to carboxylic acids, potentially modulating drug metabolism.

Research Findings on Analogous Compounds

Studies on related pyrazolo[1,5-a]pyrimidines highlight:

  • Antimicrobial Activity : Derivatives with sulfanyl groups exhibit potent inhibition of Mycobacterium tuberculosis ATP synthase .

  • Anticancer Potential : Substituted pyrazolo-pyrimidines inhibit kinases and cellular signaling pathways .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family, including Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate, possess notable anticancer properties. These compounds may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, studies have shown that derivatives can act as enzyme inhibitors or modulators of cell signaling pathways critical for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to exhibit inhibitory activity against various enzymes, which can be beneficial in treating diseases where enzyme activity plays a pivotal role. This includes conditions such as inflammation and metabolic disorders .

Optical Applications

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as fluorophores due to their favorable photophysical properties. These compounds have been identified as potential biomarkers for imaging techniques in cancer research, allowing for better visualization of lipid droplets in cancerous versus normal cells .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclocondensation Reactions : Utilizing NH-3-aminopyrazoles with various electrophiles.
  • Functional Group Modifications : Post-synthetic modifications to enhance biological activity or alter pharmacological profiles.

These methods allow for the efficient production of the compound while enabling further functionalization to tailor its properties for specific applications .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
3-Methylpyrazolo[1,5-a]pyrimidineLacks phenyl substitutionAnticancer properties
Ethyl 4-(4-chlorophenyl)-2-methylthiazoleContains a thiazole ringAntiviral activity
Pyrazolo[1,5-a]pyrimidine derivativesVarying substitutions on the coreEnzyme inhibitors

These comparisons highlight the structural diversity within the pyrazolo[1,5-a]pyrimidine class while showcasing the unique characteristics of this compound that may contribute to its distinct biological profile .

Mechanism of Action

The mechanism of action of ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrimidine 3-Ph, 5-Me, 7-SCH2COCOOEt Sulfanyl, ester, ketone ~415.5 (estimated)
MK2 Pyrazolo[1,5-a]pyrimidin-7-one 3-(3,5-DimethylPh), 2-Me, 7-O Ketone, methyl ~297.3
MK85 Hexahydro-pyrazolo[1,5-a]pyrimidin-7-one 3-(3,5-Bis(CF3)Ph), 4-Me Trifluoromethyl, ketone ~461.3
Compound 7a Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine 4-SCH2COOEt, 2-CF3 Trifluoromethyl, sulfanyl acetate ~401.4

Key Observations :

  • The target compound’s 7-sulfanyl-3-oxobutanoate side chain distinguishes it from MK2 and MK85, which lack sulfur-based linkages.
  • Trifluoromethyl groups in MK85 and 7a improve metabolic stability and electronegativity, whereas the target compound’s 3-phenyl group prioritizes aromatic interactions .
  • The hexahydro core in MK85 introduces conformational rigidity, unlike the planar pyrazolo[1,5-a]pyrimidine system in the target compound .

Key Observations :

  • Thiol-mediated reactions are critical for introducing sulfur-containing side chains (target compound, 7a) .
  • Cyclocondensation is a common strategy for constructing the pyrazolo[1,5-a]pyrimidine core, as seen in MK2 and MK85 .

Table 3: Bioactivity and Solubility Profiles

Compound Bioactivity (Reported) Solubility (Predicted) LogP Reference
Target Compound Not reported (structural analogs suggest kinase inhibition potential) Low water solubility, moderate in DMSO ~3.2 N/A
MK2 Anticancer (kinase inhibition) Poor aqueous solubility 2.8 [5]
Compound 5d Antifungal (wheat赤霉菌 inhibition at 50 μg/mL) Moderate in ethanol 2.5 [7]
MK85 CNS activity (undisclosed target) High lipophilicity 4.1 [8]

Key Observations :

  • The target compound’s ester group may improve solubility relative to MK2 and MK85, though its LogP (~3.2) suggests moderate lipophilicity.
  • Trifluoromethyl groups (MK85, 7a) significantly increase LogP, impacting blood-brain barrier penetration .

Crystallographic and Conformational Analysis

The SHELX software suite (e.g., SHELXL, SHELXT) has been widely used to refine structures of pyrazolo[1,5-a]pyrimidine derivatives . For example:

  • MK2 : Planar core with dihedral angles <5° between substituents .
  • MK85 : Hexahydro core induces chair-like conformations, altering binding pocket compatibility .
  • Target Compound: Predicted to adopt a planar conformation with the sulfanyl-3-oxobutanoate chain extending perpendicularly, similar to 7a .

Biological Activity

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant family of N-heterocyclic compounds that have garnered attention due to their potential as therapeutic agents. They exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties. The structural diversity of these compounds allows for various modifications that can enhance their efficacy and selectivity against specific biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases or phosphodiesterases, leading to reduced cell proliferation and survival in cancer cells .
  • Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
  • Modulation of Signaling Pathways : Pyrazolo[1,5-a]pyrimidines may interfere with critical signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, both of which are crucial for cell growth and survival .

Research Findings and Case Studies

Recent studies have highlighted the promising biological activities of this compound:

Anticancer Activity

A study investigating various pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)Mechanism
Ethyl 2-[...]-3-oxobutanoateHeLa15Apoptosis induction
Ethyl 2-[...]-3-oxobutanoateMCF-720Cell cycle arrest

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to tumor progression. In vitro assays revealed that this compound effectively inhibited the activity of certain kinases involved in cancer cell signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate?

The compound is typically synthesized via multicomponent condensation reactions. For example, a microwave-assisted three-component reaction involving β-keto esters (e.g., ethyl acetoacetate), aromatic aldehydes, and thiol-functionalized pyrazolo[1,5-a]pyrimidine precursors can yield the target compound. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (30 min under microwave irradiation). Post-synthesis purification often involves column chromatography or recrystallization from ethanol/acetone .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • 1H/13C NMR : Peaks for the ethyl ester group (δ ~4.0–4.3 ppm for CH2, δ ~1.2–1.4 ppm for CH3), the pyrazolo[1,5-a]pyrimidine aromatic protons (δ ~6.8–8.0 ppm), and the sulfanyl-thioether linkage (C–S bond confirmed via coupling patterns) are critical. Integration ratios verify substituent stoichiometry .
  • MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns identify the pyrazolo-pyrimidine core and ester groups .
  • IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C–S (600–700 cm⁻¹) validate functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

Pyrazolo[1,5-a]pyrimidine derivatives are explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The sulfanyl group may enhance binding to cysteine residues in target enzymes, while the ester moiety improves solubility for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions for X-ray structure determination of this compound?

Successful crystallization requires slow evaporation from polar aprotic solvents (e.g., acetone/DMSO mixtures). The pyrazolo-pyrimidine core’s planarity facilitates π-π stacking, while bulky substituents (e.g., phenyl groups) influence crystal packing. SHELXL refinement (via Olex2 or similar software) is recommended, with attention to hydrogen-bonding networks and anisotropic displacement parameters for non-H atoms .

Q. How should discrepancies between experimental and computational (DFT) data for this compound be resolved?

Discrepancies in bond lengths or angles (e.g., C–S vs. S–C distances) may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). Validate computational models using high-level theory (e.g., B3LYP/6-311+G(d,p)) and compare with experimental XRD geometries. Adjust solvent models in DFT to account for polarity effects observed in NMR .

Q. What strategies mitigate side reactions during the introduction of the sulfanyl group?

Competitive oxidation of the sulfanyl moiety to sulfone can occur. Use inert atmospheres (argon/nitrogen) and reducing agents (e.g., DTT) during synthesis. Monitor reaction progress via TLC or LC-MS. For thioether stability, avoid strong oxidizers (e.g., mCPBA) in subsequent functionalization steps .

Methodological Notes

  • Synthesis Optimization : Microwave irradiation reduces reaction time (30 min vs. 12 h conventional heating) and improves yield (60–70%) by enhancing molecular collisions .
  • Crystallography : SHELXT automates space-group determination, while SHELXL refines H-atom positions using riding models or difference Fourier maps .
  • Biological Assays : Prioritize analogues with trifluoromethyl or cyano substituents (see ) for enhanced bioactivity and metabolic stability .

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